Praseodymium bromide

Description

Contextualization within Lanthanide Halide Chemistry

The lanthanide series, a group of 15 metallic elements with atomic numbers 57 through 71, is characterized by the progressive filling of the 4f electron shell. This electronic configuration imparts unique magnetic and spectroscopic properties to their compounds. Praseodymium, with the electron configuration [Xe] 4f³ 6s², typically forms compounds in the +3 oxidation state. chemistrycool.com Praseodymium(III) bromide is a typical lanthanide trihalide, which are generally hygroscopic, water-soluble, crystalline solids. wikipedia.orgchemdad.comamericanelements.com

The chemistry of praseodymium is largely similar to that of the other early lanthanides such as lanthanum, cerium, and neodymium. wikipedia.org The relatively large ionic radius of the Pr³⁺ ion dictates its coordination chemistry. wikipedia.org Like other lanthanide halides, praseodymium bromide serves as a precursor for the synthesis of other praseodymium-containing compounds and materials. ontosight.ai The low phonon energy of bromide hosts, compared to oxides, makes them suitable for applications requiring high luminescence efficiency by reducing the probability of non-radiative transitions. acs.org

The reaction of praseodymium metal with all stable halogens yields the corresponding trihalides, including praseodymium(III) bromide (PrBr₃). wikipedia.orgwikipedia.org

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | PrBr₃ |

| Molar Mass | 380.62 g/mol |

| Appearance | Green crystalline solid |

| Density | 5.28 g/cm³ |

| Melting Point | 691-693 °C |

| Boiling Point | 1547 °C |

| Solubility in water | Soluble |

[Data sourced from multiple references: 5, 7, 12, 16]

Historical Trajectories in this compound Research

The story of praseodymium begins in 1885 with its discovery by Austrian chemist Carl Auer von Welsbach. He successfully separated "didymium," then believed to be an element, into two new elements: praseodymium and neodymium. chemistrycool.comwikipedia.orgnih.gov The name "praseodymium" is derived from the Greek words "prasios" (leek-green) and "didymos" (twin), a nod to the color of its salts and its close relationship with neodymium. chemistrycool.commelscience.com

Early research into praseodymium compounds, including the bromide, focused on fundamental characterization of their properties. The synthesis of relatively pure praseodymium was achieved in 1931. nih.gov Investigations into the crystal structure of PrBr₃ revealed that it adopts the uranium trichloride (B1173362) (UCl₃) type structure. wikipedia.orgwikipedia.org In this structure, the praseodymium ions are 9-coordinate, exhibiting a tricapped trigonal prismatic geometry, with Pr-Br bond lengths of 3.05 Å and 3.13 Å. wikipedia.orgwikipedia.org

Over the years, research has expanded to explore the unique optical and magnetic properties of praseodymium and its compounds. The development of techniques for growing single crystals of lanthanide halides, including this compound, has been crucial for this progress.

Current Research Frontiers and Unresolved Challenges

Current research on this compound is vibrant and multifaceted, primarily driven by its potential in advanced materials. One of the most promising areas is its use in scintillators, materials that emit light when exposed to ionizing radiation. samaterials.comstanfordmaterials.comgoogle.comepo.org Praseodymium-doped materials are being investigated for their potential in medical imaging and other radiation detection applications. stanfordmaterials.comresearchgate.net

The luminescent properties of praseodymium ions are also a key area of study. Research into praseodymium-doped silver bromide crystals has explored their emission, excitation, and absorption spectra for potential applications in solid-state lasers. optica.org Similarly, the luminescence of praseodymium-doped potassium bromide (KBr) single crystals has been investigated, confirming the trivalent state of the praseodymium ion within the host material. nih.gov

Despite significant progress, challenges remain. The hygroscopic nature of this compound requires careful handling in moisture-free environments, often under an argon atmosphere, to prevent hydration. chemdad.comsamaterials.com Furthermore, achieving high-purity, single-crystal growth of this compound and its doped variants is essential for optimizing their performance in optical and scintillation applications. Another area of active research is the exploration of praseodymium in higher oxidation states, with the recent isolation of Pr⁵⁺ suggesting new avenues for lanthanide chemistry. acs.org

The synthesis of praseodymium-based nanomaterials from precursors like PrBr₃ is another active research front, with potential applications in catalysis and optoelectronics. ontosight.ai Research also continues into praseodymium oxide bromide (PrOBr), which has a matlockite-type structure. iucr.orgnih.govresearcher.life

Table 2: Crystal Structure Data for this compound (PrBr₃)

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| Structure Type | UCl₃ |

| Coordination Geometry | 9-coordinate tricapped trigonal prismatic |

| Pr-Br Bond Lengths | 3.05 Å and 3.13 Å |

[Data sourced from references: 3, 7]

Properties

CAS No. |

13536-53-3 |

|---|---|

Molecular Formula |

Br3Pr |

Molecular Weight |

380.62 g/mol |

IUPAC Name |

praseodymium(3+);tribromide |

InChI |

InChI=1S/3BrH.Pr/h3*1H;/q;;;+3/p-3 |

InChI Key |

PLKCYEBERAEWDR-UHFFFAOYSA-K |

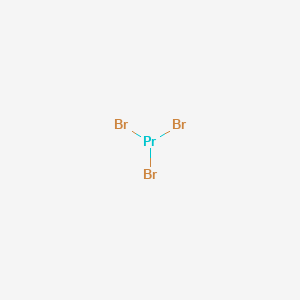

SMILES |

Br[Pr](Br)Br |

Canonical SMILES |

[Br-].[Br-].[Br-].[Pr+3] |

Other CAS No. |

13536-53-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Praseodymium Bromide

Direct Halogenation Routes

Direct halogenation involves the reaction of elemental praseodymium with a halogen source. This method is often favored for producing high-purity, anhydrous praseodymium bromide, as it avoids the introduction of oxygen or water that can be difficult to remove in subsequent steps.

The most direct route to praseodymium(III) bromide is the reaction of praseodymium metal with bromine gas. webelements.comwikipedia.orgwikipedia.org This exothermic reaction yields green, solid PrBr₃. The silvery-white praseodymium metal readily reacts with halogens to form the corresponding praseodymium(III) halides. webelements.com

The synthesis is governed by the following chemical equation: 2 Pr(s) + 3 Br₂(g) → 2 PrBr₃(s) webelements.comwikipedia.orgwikipedia.org

This method, while straightforward, requires careful handling of both the reactive praseodymium metal, which can tarnish in the air, and the corrosive, toxic bromine gas. webelements.com The reaction is typically carried out under controlled temperature and atmospheric conditions to ensure complete reaction and to manage its exothermic nature.

| Direct Halogenation of Praseodymium Metal | |

| Reactant 1 | Praseodymium Metal (Pr) |

| Reactant 2 | Bromine Gas (Br₂) |

| Product | Praseodymium(III) Bromide (PrBr₃) webelements.com |

| Reaction Equation | 2 Pr(s) + 3 Br₂(g) → 2 PrBr₃(s) webelements.comwikipedia.orgwikipedia.org |

| Product Appearance | Green solid webelements.comwikipedia.org |

Indirect Synthesis Pathways

Indirect methods utilize praseodymium compounds, most commonly oxides, as precursors. These pathways are often more practical as praseodymium oxides are typically the product of ore extraction and are more readily available than the pure metal.

A common indirect route involves the dissolution of praseodymium oxide, such as Pr₆O₁₁, in a strong acid like hydrobromic acid (HBr). acs.org This acid-base reaction neutralizes the oxide and forms a hydrated this compound salt in solution. This method is the first step in a multi-stage process to obtain the anhydrous compound. acs.org The general principle of reacting metal oxides with HBr to regenerate metal bromides is a recognized chemical pathway. uq.edu.au

Obtaining the anhydrous form of this compound from the hydrated salts produced in aqueous reactions is non-trivial, as simple heating can lead to the formation of oxybromides. The ammonium (B1175870) bromide route is a refined and widely used method to circumvent this issue. acs.orgacs.orgnih.gov In this process, the hydrated this compound (PrBr₃·xH₂O) is heated in the presence of ammonium bromide (NH₄Br). acs.org

The ammonium bromide serves as a dehydrating agent and creates a non-aqueous, acidic environment that suppresses the formation of praseodymium oxybromide. The process typically involves heating a mixture of the praseodymium oxide and ammonium bromide at high temperatures. acs.org This methodology has become a routine approach for preparing anhydrous rare-earth chlorides and bromides in synthetic laboratories. nih.gov The final step often involves melting the anhydrous this compound and distilling it under reduced pressure to achieve high purity (min. 99.9%). acs.org

| Indirect Synthesis of this compound | |

| Method | Acid Dissolution & Dehydration |

| Praseodymium Precursor | Praseodymium Oxide (Pr₆O₁₁) acs.org |

| Brominating Agent | Hydrobromic Acid (HBr), Ammonium Bromide (NH₄Br) acs.org |

| Key Steps | 1. Dissolution of oxide in hot concentrated HBr. 2. Crystallization of hydrated PrBr₃·xH₂O. 3. Dehydration of the hydrate (B1144303) in the presence of NH₄Br. 4. Melting and distillation of anhydrous PrBr₃ under vacuum. acs.org |

Modern synthetic techniques like hydrothermal and sol-gel methods are primarily used to create nanostructured materials and complex oxides that can serve as precursors for this compound or other praseodymium compounds. ikm.org.myacs.org

Hydrothermal Synthesis: This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures. It has been successfully employed to synthesize praseodymium-containing nanomaterials, such as Pr(OH)₃ nanorods and complex praseodymium tartrates. abechem.comacs.orgresearchgate.net For instance, nanostructured silica (B1680970) materials containing praseodymium (Pr-SiO₂) have been prepared via a hydrothermal method using cetyltrimethylammonium bromide (CTMABr) as a structural template. mdpi.com These highly controlled architectures can then be chemically converted to the desired bromide compound.

Sol-Gel Techniques: The sol-gel process allows for the creation of solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). This method is effective for producing nanostructured praseodymium oxides (e.g., Pr₆O₁₁) and praseodymium orthoferrite (PrFeO₃) with high purity and controlled particle size. acs.orgcyberleninka.ru These oxide precursors can subsequently be converted to this compound through reactions like the ammonium bromide route.

| Precursor Development via Wet Chemistry | |

| Technique | Hydrothermal Synthesis |

| Precursors Used | Praseodymium oxide, water, cetyltrimethylammonium bromide (CTMABr) template mdpi.com |

| Resulting Material | Nanostructured Pr-containing silica (Ln-SiO₂) mdpi.com |

| Key Features | Synthesis of nanostructured materials with controlled morphology. researchgate.netmdpi.com |

| Technique | Sol-Gel Method |

| Precursors Used | Praseodymium nitrate (B79036) hexahydrate, iron(III) nitrate nonahydrate, methanol (B129727) cyberleninka.ru |

| Resulting Material | Nanocrystalline praseodymium orthoferrite (PrFeO₃) cyberleninka.ru |

| Key Features | Formation of single-phase nanoparticles at relatively low annealing temperatures. cyberleninka.ru |

Ammonium Bromide-Mediated Solid-State Reactions for Anhydrous PrBr₃ Synthesis

Synthesis of Novel this compound Architectures

Beyond the simple binary salt, research into this compound extends to more complex structures and architectures. Praseodymium(III) bromide itself crystallizes in the hexagonal UCl₃-type structure. wikipedia.orgwikipedia.org In this arrangement, the praseodymium ions are nine-coordinate, adopting a tricapped trigonal prismatic geometry. wikipedia.orgwikipedia.org The Pr-Br bond lengths have been determined to be 3.05 Å and 3.13 Å. wikipedia.orgwikipedia.org

The synthesis of more complex architectures often involves reacting PrBr₃ with other metal halides. Analogous studies with praseodymium(III) chloride (PrCl₃) show that it reacts with alkali metal chlorides (M=K, Rb, Cs) to form a series of ternary compounds with formulas such as MPr₂Cl₇, M₃PrCl₆, and M₂PrCl₅. wikipedia.org This suggests that similar ternary praseodymium bromides can be synthesized by reacting PrBr₃ with alkali metal bromides. These complex halides exhibit interesting optical and magnetic properties. chemeurope.com Furthermore, hydrothermal synthesis has been used to create novel three-dimensional polymeric frameworks containing praseodymium ions linked by organic ligands like tartrate, demonstrating the versatility of praseodymium in forming extended network structures. acs.org

Preparation of Reduced Praseodymium Cluster Bromides Stabilized by Transition Metals

The synthesis of reduced praseodymium cluster bromides stabilized by interstitial transition metal atoms is a significant area of solid-state chemistry. These compounds are typically prepared through high-temperature reactions in sealed, inert containers. researchgate.net The general methodology involves the reaction of praseodymium metal turnings, anhydrous praseodymium(III) bromide (PrBr₃), and a selected transition metal (Z). researchgate.net These reactants are sealed, often in niobium or tantalum containers, and heated to temperatures ranging from 780°C to 910°C. researchgate.net

This synthetic approach has successfully yielded several distinct structural types of cluster compounds. researchgate.net The specific transition metal used as the interstitial atom (Z) dictates the resulting stoichiometry and structure of the final product. researchgate.netcapes.gov.br For instance, when the transition metal (Z) is cobalt, ruthenium, or osmium, compounds with the stoichiometry Pr₆Br₁₀Z are formed, which adopt the Y₆I₁₀Ru-type structure. researchgate.net Other transition metals lead to different cluster arrangements, such as the Pr₃I₃Ru-type structure for Pr₃Br₃Ru and the Ca₃PI₃-type for Pr₃Br₃Z where Z includes cobalt, osmium, rhodium, iridium, and platinum. researchgate.net

The resulting cluster compounds exhibit complex structures where praseodymium atoms form an octahedron around the central transition metal atom. researchgate.net In the Pr₆Br₁₀Ru compound, a notable tetragonal compression is observed, which is believed to be influenced by the smaller size of the bromide ions reducing matrix repulsions. researchgate.netresearchgate.net The 17-electron Pr₆Br₁₀Co compound shows a similar, though smaller, compression. researchgate.net

Table 1: Synthesis of Transition Metal-Stabilized this compound Clusters

| Transition Metal (Z) | Reactants | Temperature Range (°C) | Resulting Compound | Structure Type |

|---|---|---|---|---|

| Cobalt (Co) | Pr, PrBr₃, Co | 780-910 | Pr₆Br₁₀Co | Y₆I₁₀Ru-type |

| Ruthenium (Ru) | Pr, PrBr₃, Ru | 780-910 | Pr₆Br₁₀Ru | Y₆I₁₀Ru-type |

| Osmium (Os) | Pr, PrBr₃, Os | 780-910 | Pr₆Br₁₀Os | Y₆I₁₀Ru-type |

| Ruthenium (Ru) | Pr, PrBr₃, Ru | 780-910 | Pr₃Br₃Ru | Pr₃I₃Ru-type |

| Cobalt (Co) | Pr, PrBr₃, Co | 780-910 | Pr₃Br₃Co | Ca₃PI₃-type |

| Osmium (Os) | Pr, PrBr₃, Os | 780-910 | Pr₃Br₃Os | Ca₃PI₃-type |

| Rhodium (Rh) | Pr, PrBr₃, Rh | 780-910 | Pr₃Br₃Rh | Ca₃PI₃-type |

| Iridium (Ir) | Pr, PrBr₃, Ir | 780-910 | Pr₃Br₃Ir | Ca₃PI₃-type |

| Platinum (Pt) | Pr, PrBr₃, Pt | 780-910 | Pr₃Br₃Pt | Ca₃PI₃-type |

Precursor Chemistry for Praseodymium-Based Nanomaterials

This compound and other praseodymium compounds serve as important precursors in the synthesis of advanced nanomaterials. ontosight.ai While praseodymium nitrate is a commonly used precursor, the underlying principles of precursor chemistry are broadly applicable. taylorandfrancis.commdpi.com The synthesis methods often employ surfactants containing bromide, such as cetyltrimethylammonium bromide (CTAB), which can act as a stabilizer or structure-directing agent to control the morphology and properties of the resulting nanoparticles. mdpi.combohrium.comacs.org

Various techniques are utilized to convert these precursors into nanostructured materials, including hydrothermal synthesis, sol-gel methods, co-precipitation, and calcination. bohrium.comnanografi.com For example, praseodymium-based metal oxide nanoparticles (PrM, where M = Mo, V, W) have been synthesized via a CTAB-mediated hydrothermal approach. bohrium.com In this method, a praseodymium salt is used as the metal source, and CTAB helps to enhance the reactivity and control the formation of the nanoparticles. bohrium.com Similarly, praseodymium orthovanadate (PrVO₄) nanofibers have been prepared using a surfactant-assisted ultrasonication technique, highlighting the versatility of using praseodymium precursors in conjunction with bromide-containing surfactants. acs.org

The choice of precursor and synthetic conditions, such as temperature and duration of calcination, significantly influences the physical properties of the final nanomaterials, including their particle shape and lattice parameters. nanografi.com Research has also explored the creation of composite nanomaterials. A 2D honeycomb composite material was prepared by combining a multi-praseodymium-and-tungsten cluster with dimethyldioctadecyl ammonium bromide (DODA·Br) through electrostatic interactions, demonstrating an innovative use of bromide-containing compounds in advanced material fabrication. henu.edu.cn

Table 2: Examples of Praseodymium-Based Nanomaterial Synthesis

| Praseodymium Precursor | Other Key Reagents | Synthesis Method | Resulting Nanomaterial |

|---|---|---|---|

| Praseodymium(III) nitrate | Cetyltrimethylammonium bromide (CTAB), Sodium orthovanadate, Sodium molybdate, Sodium tungstate | Hydrothermal | Praseodymium-based metal oxides (PrV, PrMo, PrW) |

| Praseodymium precursor | Cetyltrimethylammonium bromide (CTAB), Nickel iron layered double hydroxide (B78521) (NiFe-LDH) | Ultrasonication | Praseodymium orthovanadate (PrVO₄) nanofiber-supported NiFe-LDH |

| Praseodymium nitrate (Pr(NO₃)₃·6H₂O) | Cetyltrimethylammonium bromide (CTAB), Tetraethylorthosilicate (TEOS) | Incipient wetness impregnation, sol-gel | Pr-modified MCM-41 catalyst |

| Praseodymium-tellurotungstate cluster | Dimethyldioctadecyl ammonium bromide (DODA·Br) | Breath Figure (BF) method | 2D honeycomb composite film |

| Praseodymium nitrate | Sodium carbonate | Precipitation and decomposition | Pr₂O₃ nanoparticles |

Advanced Structural Elucidation and Solid State Chemistry of Praseodymium Bromide

Crystallographic Characterization Techniques

The precise determination of the crystal structure of praseodymium bromide and its related compounds is fundamental to understanding their physical and chemical properties. A suite of crystallographic techniques is employed to elucidate the atomic arrangement, from the bulk material down to the local coordination environment.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the unambiguous determination of crystal structures. This method has been applied to various this compound-containing compounds, providing detailed insights into their atomic arrangement.

For instance, the crystal structure of praseodymium(III) oxide bromide (PrOBr) was determined using single-crystal X-ray diffraction. iucr.org The study revealed that PrOBr crystallizes in the matlockite-type structure. iucr.org The Pr³⁺ cations are coordinated by four O²⁻ anions and four primary Br⁻ anions, resulting in a coordination number of 8. iucr.org These [PrO₄Br₄]⁹⁻ square antiprisms form layers that are stacked along the c-axis. iucr.org

In another example, single crystals of praseodymium tribromide heptahydrate (PrBr₃·7H₂O) were grown from an aqueous solution. icm.edu.pl X-ray studies indicated that this compound is a dimer, with bromide bridges connecting two praseodymium atoms. icm.edu.pl This is in contrast to the hexahydrated bromides of heavier lanthanides. icm.edu.pl

Furthermore, the structure of a this compound complex with nicotinamide (B372718), PrBr₃·(C₆H₆N₂O)₂·6H₂O, was characterized by single-crystal X-ray diffraction. researchgate.net The analysis showed that the nicotinamide acts as a bidentate ligand, coordinating to the Pr³⁺ ion through both the pyridyl nitrogen and carbonyl oxygen atoms to form a chain structure. researchgate.net

A study on a praseodymium-seamed nanocapsule-based 3D coordination framework also utilized single-crystal X-ray diffraction. doi.org Yellow plate-like crystals were obtained and analyzed to determine their complex structure. doi.org

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| PrOBr | Tetragonal | P4/nmm | 4.0671 | 4.0671 | 7.4669 | 90 | 90 | 90 | iucr.org |

| Pr-seamed Nanocapsule | Orthorhombic | Pccn | 16.266 | - | - | - | - | - | doi.org |

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile and rapid analytical technique used for phase identification and the determination of unit cell dimensions of crystalline materials. carleton.educreative-biostructure.comfzu.cz This method is particularly useful for characterizing materials that are not available as single crystals.

Studies on praseodymium tribromide (PrBr₃) have shown that it can be dimorphic. capes.gov.br The low-temperature form exhibits a UCl₃-type hexagonal crystal structure, while the high-temperature form, obtained by quenching the molten compound, has the PuBr₃-type orthorhombic structure. capes.gov.br These different crystalline forms can be readily identified and distinguished using PXRD.

In the case of praseodymium-doped potassium bromide (KBr), PXRD is used to confirm the crystal structure of the host material and to ensure that the dopant ions have been successfully incorporated into the lattice without forming secondary phases. nih.gov For Pr³⁺ doped KBr single crystals, the lattice parameters have been determined to be a = b = c = 6.596 Å with α = β = γ = 90°. nih.govresearchgate.net

Furthermore, PXRD is employed to analyze the products of various synthesis methods. For example, the synthesis of praseodymium hexaboride (PrB₆) nanowires and nanotubes utilized PXRD to identify the crystalline phase of the final product. researchgate.net The diffraction patterns confirmed the formation of single-phase cubic PrB₆. researchgate.net Similarly, in the growth of Pr-doped YAlO₃ single crystals, PXRD patterns confirmed that the samples belonged to the orthorhombic phase with the space group Pbnm. fibopt.ru

| Material | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| PrBr₃ (low temp.) | Hexagonal | - | - | capes.gov.br |

| PrBr₃ (high temp.) | Orthorhombic | - | - | capes.gov.br |

| Pr³⁺:KBr | - | - | a = b = c = 6.596 | nih.govresearchgate.net |

| PrB₆ | Cubic | Pm-3m | - | researchgate.net |

| Pr:YAlO₃ | Orthorhombic | Pbnm | - | fibopt.ru |

Electron Diffraction for Local Order and Modulation Phenomena

Electron diffraction is a highly sensitive technique for investigating the local structure and symmetry of materials, including phenomena such as structural modulations and the presence of short-range order.

A study of the saturated vapors of praseodymium tribromide (PrBr₃) using gas-phase electron diffraction combined with mass spectrometry revealed that the molecule has a pyramidal effective configuration at 1100(10) K. researchgate.net The bond angle Br-Pr-Br was determined to be 114.7(10)° and the internuclear distance rg(Pr–Br) was 2.696(6) Å. researchgate.net However, the researchers noted that due to low deformation vibration frequencies, this pyramidal geometry might correspond to a planar equilibrium geometry of D₃h symmetry. researchgate.net

Crystal Growth Methodologies

The synthesis of high-quality single crystals of this compound and Pr³⁺-doped materials is crucial for fundamental studies and potential applications. Various crystal growth techniques have been developed and optimized for these purposes.

Single Crystal Growth of Pr³⁺-Doped Bromide Host Materials (e.g., KBr)

The incorporation of Pr³⁺ ions into alkali halide host crystals like potassium bromide (KBr) has been achieved through methods such as solid-state reaction and growth from solution.

Single crystals of Pr³⁺-doped KBr have been successfully synthesized. nih.govresearchgate.netresearchgate.net The resulting materials have been characterized using various techniques, including X-ray diffraction and photoluminescence spectroscopy. nih.govresearchgate.net The absorption and fluorescence spectra of these crystals indicate that the praseodymium ion enters the lattice substitutionally as Pr³⁺. ias.ac.in

Czochralski and Seedless Cooling Down Techniques for Pr-Doped Crystals

The Czochralski method is a widely used technique for growing large, high-quality single crystals from a melt. wikipedia.org This method has been employed for the growth of various Pr³⁺-doped oxide and fluoride (B91410) crystals. For example, Pr³⁺-doped oxide materials like SrAl₁₂O₁₉ (SRA), CaAl₁₂O₁₉ (CAlO), and LaMgAl₁₁O₁₉ (LMA) have been fabricated using the Czochralski method. uni-hamburg.de Similarly, Pr-doped Lu₃Al₅O₁₂ (Pr:LuAG) single crystals have been grown by both the Czochralski and the micro-pulling-down (μ-PD) methods. researchgate.net Pr-doped 0.70Pb(Mg₁/₃Nb₂/₃)O₃–0.30PbTiO₃ (PMNT:Pr) single crystals have been grown using the seed-guided Bridgman method, a similar melt growth technique. rsc.org

The seedless cooling down method, also known as a modified Nacken-Kyropoulos technique, is an alternative approach that is particularly useful for materials with high melting points or when a suitable seed crystal is unavailable. uni-hamburg.descispace.com This technique has been used to grow Pr³⁺-doped fluoride crystals like LaF₃. uni-hamburg.de The process involves melting the raw material in a crucible and then slowly cooling it to induce crystallization without the use of a seed. uni-hamburg.descispace.com

| Crystal | Growth Method | Dopant | Reference |

| SrAl₁₂O₁₉ | Czochralski | Pr³⁺ | uni-hamburg.de |

| CaAl₁₂O₁₉ | Czochralski | Pr³⁺ | uni-hamburg.de |

| LaMgAl₁₁O₁₉ | Czochralski | Pr³⁺ | uni-hamburg.de |

| Lu₃Al₅O₁₂ | Czochralski, μ-PD | Pr³⁺ | researchgate.net |

| YAlO₃ | μ-PD | Pr³⁺ | fibopt.ru |

| LaF₃ | Seedless Cooling Down | Pr³⁺ | uni-hamburg.de |

| PMNT | Seed-guided Bridgman | Pr³⁺ | rsc.org |

Interatomic Bonding and Coordination Environments

Coordination Geometry of Praseodymium in PrBr₃ Systems

In solid praseodymium(III) bromide (PrBr₃), the praseodymium ion (Pr³⁺) is surrounded by nine bromide ions (Br⁻). shef.ac.uk This nine-coordinate environment results in a specific and well-defined geometry known as tricapped trigonal prismatic. shef.ac.ukwikipedia.orgwikipedia.org In this arrangement, the central praseodymium ion is located at the center of a trigonal prism formed by six bromide ions, with three additional bromide ions "capping" the rectangular faces of the prism. The praseodymium-bromine (Pr-Br) bond lengths have been determined to be 3.05 Å and 3.13 Å. wikipedia.orgwikipedia.org The oxidation number of praseodymium in this compound is +3. shef.ac.uk

Analysis of Prototypical Structures and Structural Analogues

The crystal structure of praseodymium(III) bromide is not unique; it adopts a known arrangement referred to as a prototypical structure. At room temperature, PrBr₃ crystallizes in the hexagonal Uranium Trichloride (B1173362) (UCl₃) structure type. wikipedia.orgwikipedia.orgpageplace.de This structure is common among the trifluorides, trichlorides, and tribromides of the early lanthanides.

This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures depending on the temperature. At higher temperatures, PrBr₃ undergoes a phase transition to an orthorhombic structure with the Plutonium Tribromide (PuBr₃) prototype. pageplace.depageplace.de

Table 1: Crystallographic Data for this compound Polymorphs

| Property | Room Temperature Form (rt-PrBr₃) | High-Temperature Form (ht-PrBr₃) |

|---|---|---|

| Prototype | UCl₃ | PuBr₃ |

| Crystal System | Hexagonal | Orthorhombic |

| Space Group | P6₃/m (No. 176) | Cmcm (No. 63) |

| Pearson Symbol | hP8 | oS16 |

| Lattice Parameters (Å) | a = 7.9248, c = 4.3886 | a = 3.97, b = 12.58, c = 9.57 |

| Calculated Density (g/cm³) | 5.30 | 5.29 |

Data sourced from pageplace.depageplace.de.

Defect Chemistry and Non-Stoichiometry in Related Praseodymium-Bromide Systems

The ideal crystal lattice described in structural analyses represents a perfect, ordered arrangement. However, all real crystalline solids contain defects that disrupt this periodicity. The study of these imperfections and their impact on material properties is known as defect chemistry.

Point Defect Equilibria and Thermodynamics

The existence of point defects in crystalline solids is a thermodynamic necessity at any temperature above absolute zero (0 K). youtube.com While the formation of a defect requires energy (a positive enthalpy of formation, ΔH), it also introduces disorder into the crystal, which increases the system's entropy (ΔS). everyscience.com The equilibrium concentration of defects is determined by the minimization of the Gibbs free energy (G = H - TS). annualreviews.org

In ionic compounds like PrBr₃, the primary types of intrinsic point defects are Schottky and Frenkel defects. everyscience.com

Frenkel Defect: This occurs when an ion moves from its normal lattice position into an interstitial site, creating a vacancy-interstitial pair.

The specific thermodynamics and equilibrium concentrations of these defects in this compound have not been extensively reported. However, the general principles of defect chemistry suggest that a certain population of such defects will always be present, influencing properties like ionic conductivity and diffusion. annualreviews.org

Oxygen Non-Stoichiometry and Vacancy Ordering in Pr-Containing Compounds

While specific data on non-stoichiometry in this compound is limited, the behavior of praseodymium in oxide systems provides a well-documented example of these phenomena. Praseodymium is notable for its ability to form a wide range of non-stoichiometric oxide phases. rsc.org This flexibility arises from the accessibility of both the +3 and +4 oxidation states for the praseodymium ion.

At high temperatures (e.g., 1000 °C), praseodymium oxide can exist as a disordered, non-stoichiometric phase with the general formula PrO₂-x, where 0 < x < 0.25. rsc.orgwikipedia.org The deviation from ideal stoichiometry (x > 0) is accommodated by the formation of oxygen vacancies, which are charge-compensated by the reduction of Pr⁴⁺ ions to Pr³⁺. acs.org The concentration of these vacancies, and thus the exact stoichiometry, is highly dependent on temperature and the partial pressure of oxygen in the surrounding atmosphere. elsevier.esmit.edu

At lower temperatures (between 400 and 700 °C), these oxygen vacancies tend to arrange themselves into ordered superstructures, leading to a homologous series of distinct, ordered phases with the general formula PrnO₂n-₂. wikipedia.orgroyalsocietypublishing.org

Table 2: Homologous Series of Ordered Praseodymium Oxides (PrnO₂n-₂)

| n | Formula | Composition (y in PrO_y) |

|---|---|---|

| 4 | Pr₄O₆ (Pr₂O₃) | 1.500 |

| 7 | Pr₇O₁₂ | 1.714 |

| 9 | Pr₉O₁₆ | 1.778 |

| 10 | Pr₁₀O₁₈ | 1.800 |

| 11 | Pr₁₁O₂₀ | 1.818 |

| 12 | Pr₁₂O₂₂ | 1.833 |

| ∞ | Pr∞O₂∞ (PrO₂) | 2.000 |

Data sourced from rsc.orgwikipedia.org.

Short-Range Order, Microdomains, and Defect Clusters

In non-stoichiometric compounds, defects are often not randomly distributed. Instead, they can interact to form arrangements with short-range order, leading to the formation of defect clusters or larger, ordered microdomains within the host crystal. royalsocietypublishing.orgacs.org

Again, the praseodymium oxide system provides a clear illustration of these principles. Electron diffraction studies have revealed that the ordered phases in the PrnO₂n-₂ series are based on the ordered arrangement of anion vacancies. rsc.org A fundamental structural element is the pairing of coordination defects along specific crystallographic directions. rsc.org The concept of a "microdomain texture" has been proposed to explain the behavior of these non-stoichiometric solids, where the material is envisioned as a coherent intergrowth of small, ordered domains of different but related structures. royalsocietypublishing.org In related praseodymium-containing perovskite oxides, it has been shown that a significant number of oxygen vacancies are not free but are bound together in clusters. nih.gov These phenomena highlight that even in regions of apparent disorder, localized structural organization at the nanoscale plays a crucial role in the chemistry of the solid state.

Influence of Dopants on Defect Formation and Distribution

The intentional introduction of dopants into the this compound (PrBr₃) crystal lattice is a fundamental strategy in solid-state chemistry to manipulate its material properties. Doping, particularly with aliovalent cations (ions with a different charge state than the host Pr³⁺ ion), is a powerful tool for creating and controlling extrinsic point defects. The nature and concentration of these defects significantly influence the electronic and optical behavior of the material.

This process can be described by the following defect incorporation reaction:

2MO + Pr₂O₃ (in PrBr₃ lattice) → 2M'Pr + 2V•Br + 3OxO

Conversely, doping with a tetravalent cation (A⁴⁺) on a Pr³⁺ site (A•Pr) would create an effective positive charge, necessitating compensation through the formation of negatively charged defects, such as praseodymium vacancies (V'''Pr).

These dopant-induced defects are not always randomly distributed throughout the lattice. Electrostatic attraction between the effectively charged dopant ion and the compensating vacancy can lead to the formation of bound defect complexes or associates. aps.org For example, a divalent dopant and a bromide vacancy can form a neutral or charged complex, such as (M'Pr—V•Br)x. The formation of these complexes can have profound effects, as they can act as trapping centers for charge carriers (electrons and holes), influencing luminescence efficiency and decay kinetics. researchgate.netaps.org In some doped scintillator materials, these complexes create perturbed activator sites, leading to red-shifted emissions compared to the emissions from unperturbed sites. researchgate.net

The choice of dopant, its concentration, and the resulting defect populations can be tailored to achieve specific material properties. For example, in scintillator applications, defect engineering via doping is used to manage charge carrier populations and reduce quenching effects, ultimately improving light yield and energy resolution. aps.org

The table below summarizes the types of defects expected from the introduction of various classes of dopants into the PrBr₃ lattice.

| Dopant Type | Example | Substitution Site | Primary Compensating Defect | Potential Defect Complex |

| Aliovalent (M²⁺) | Ca²⁺, Sr²⁺ | Pr³⁺ | Bromide Vacancy (V•Br) | (M'Pr—V•Br)x |

| Aliovalent (A⁴⁺) | Ce⁴⁺, Hf⁴⁺ | Pr³⁺ | Praseodymium Vacancy (V'''Pr) | (A•Pr—V'''Pr)'' |

| Isovalent (Ln³⁺) | La³⁺, Gd³⁺ | Pr³⁺ | None (minor lattice strain) | Not applicable |

The following interactive table details the influence of specific defects on the properties of the material.

| Defect Type | Influence on Material Properties |

| Bromide Vacancy (V•Br) | Acts as an electron trap, affecting charge carrier mobility and scintillation decay times. researchgate.net |

| Dopant-Vacancy Complex | Can create new, localized energy levels within the band gap, acting as recombination or trapping centers. aps.org |

| Perturbed Activator Site | Alters the local crystal field around a luminescent ion, leading to shifts in emission wavelengths. researchgate.net |

Spectroscopic Properties and Electronic Structure of Praseodymium Bromide Systems

Optical Absorption Spectroscopy

Optical absorption spectroscopy is a fundamental technique for probing the electronic structure of praseodymium ions (Pr³⁺) embedded in bromide host lattices. The analysis of absorption spectra provides insights into the energy level scheme of the Pr³⁺ ion and its interaction with the surrounding crystalline environment.

The absorption spectra of Pr³⁺-doped bromide systems are characterized by transitions within the 4f² electronic configuration (f-f transitions) and transitions from the 4f to the 5d configuration (f-d transitions).

The f-f transitions are Laporte-forbidden, resulting in sharp but relatively weak absorption lines observed primarily in the visible and near-infrared (NIR) regions. acs.org These transitions occur from the ³H₄ ground state to various excited states. In Pr³⁺-doped silver bromide (AgBr) and other bromide crystals, prominent absorption bands correspond to transitions to the ¹D₂, ¹G₄, ³F₄, ³F₃, and ³F₂ + ³H₆ levels. optica.orgspiedigitallibrary.org For instance, in Pr:AgBr, the ³H₄ → ¹D₂ transition is observed around 597 nm, while transitions to ³F₄ and ³F₃ occur at approximately 1473 nm and 1621 nm, respectively. optica.org Similarly, studies on praseodymium tribromide heptahydrate (PrBr₃·7H₂O) have identified and analyzed these f-f transitions. icm.edu.pl

In contrast, the f-d transitions are parity-allowed and thus much more intense than f-f transitions. researchgate.net These strong, broad absorption bands are typically located in the ultraviolet (UV) region. In Pr³⁺-doped potassium bromide (KBr) single crystals, excitation bands observed in the 220-300 nm range are attributed to transitions from the 4f ground state to the crystal-field-split 5d levels of the Pr³⁺ ion. nih.gov

Table 1: Selected f-f Absorption Transitions for Pr³⁺ in Silver Bromide (AgBr)

| Transition (from ³H₄) | Wavelength (nm) |

|---|---|

| ¹D₂ | 597 optica.org |

| ¹G₄ | 1020 optica.org |

| ³F₄ | 1473 optica.org |

| ³F₃ | 1621 optica.org |

Ground State Absorption (GSA) studies focus on electronic transitions originating from the lowest energy level of the Pr³⁺ ion, the ³H₄ state. These studies are crucial for understanding the potential of these materials for applications such as lasers, as GSA can compete with stimulated emission. The absorption bands detailed in the previous section, such as those to the ³P₂, ¹D₂, and ¹G₄ levels, are all examples of ground state absorption. spiedigitallibrary.orgnih.gov In Pr³⁺-doped silver halide crystals, GSA transitions have been systematically mapped to construct the energy-level diagram and analyze luminescence processes. spiedigitallibrary.org The intensity and position of these GSA bands are sensitive to the host material and temperature. icm.edu.pl

The bromide ligands surrounding the Pr³⁺ ion create a crystal or ligand field that lifts the degeneracy of the free-ion energy levels, causing them to split into multiple Stark components. This interaction also influences the probabilities of electronic transitions. The Judd-Ofelt theory is a powerful tool used to analyze the intensities of f-f transitions and quantify the influence of the host environment through a set of three phenomenological parameters: Ω₂, Ω₄, and Ω₆. optica.orgspiedigitallibrary.orgznaturforsch.com

The Judd-Ofelt analysis has been successfully applied to Pr³⁺-doped AgBr crystals to calculate transition rates and branching ratios. optica.orgspiedigitallibrary.org The parameters derived for Pr:AgBr highlight the covalent character and symmetry of the Pr³⁺ site within the silver bromide lattice. optica.org In praseodymium tribromide heptahydrate, the anisotropy of optical line intensities was considered in the Judd-Ofelt analysis, indicating a significant influence of the local C₂ᵥ symmetry on the transition probabilities. icm.edu.pl The coordination geometry, such as a distorted tetrahedral field, can significantly alter the ligand field potential and invert the energy level splitting compared to an octahedral environment. rsc.org Furthermore, vibronic coupling, the interaction between electronic states and lattice vibrations (phonons), can also affect transition intensities, often leading to a decrease in oscillator strengths as temperature is lowered. icm.edu.pl

Table 2: Judd-Ofelt Intensity Parameters for Pr³⁺ in Silver Bromide (AgBr)

| Parameter | Value (10⁻²⁰ cm²) |

|---|---|

| Ω₂ | 5.43 optica.org |

| Ω₄ | 32.59 optica.org |

Ground State Absorption (GSA) Studies

Luminescence and Photoluminescence Spectroscopy

Luminescence spectroscopy investigates the light emitted from Pr³⁺-doped bromide systems following excitation. The emission spectra provide information about the radiative relaxation pathways from excited electronic states.

Praseodymium is known for having multiple emitting levels, leading to a rich emission spectrum spanning the visible and near-infrared (NIR) regions. researchgate.net The observed emission bands depend on the specific bromide host and the excitation wavelength.

In Pr³⁺-doped KBr, emission bands have been observed at 564 nm (³P₂ → ³H₆), 604 nm (³P₀ → ³H₆), 659 nm (³P₀ → ³F₂), and 721 nm (¹D₂ → ³P₄). nih.gov Similarly, Pr³⁺ in AgBr crystals shows several luminescence bands in the visible and NIR. optica.org At low temperatures (20 K), emission bands are seen at approximately 605 nm, 630 nm, 715 nm, and 910 nm. optica.org

Investigations into Pr³⁺-doped silver bromide-chloride crystals have revealed strong luminescence in the middle-infrared (mid-IR) region, which is a key advantage of using low-phonon-energy hosts like silver halides. spiedigitallibrary.orgoptica.org Emission bands in the 4.0–5.5 μm range have been assigned to the ³H₅ → ³H₄ transition, while bands in the 3.2–3.8 μm range are attributed to the (³F₂ + ³H₆) → ³H₅ transition. optica.org

Table 3: Selected Luminescence Emission Bands from Pr³⁺ in Various Bromide Hosts

| Host Material | Emission Wavelength (nm) | Transition Assignment |

|---|---|---|

| KBr | 564 | ³P₂ → ³H₆ nih.gov |

| KBr | 604 | ³P₀ → ³H₆ nih.gov |

| KBr | 659 | ³P₀ → ³F₂ nih.gov |

| KBr | 721 | ¹D₂ → ³P₄ nih.gov |

| AgBr | ~605 | Visible Emission optica.org |

| AgBr | 1600 | ³F₄ → ³H₄ spiedigitallibrary.org |

| AgBr | 2000-2500 | ³F₄ → ³H₅ spiedigitallibrary.org |

Excitation spectra are monitored by measuring the intensity of a specific emission line while varying the excitation wavelength. These spectra reveal which absorption transitions are most effective at populating the emitting state. The luminescence mechanism in Pr³⁺ systems involves excitation to higher energy levels, followed by non-radiative relaxation to metastable emitting states (like ³P₀, ¹D₂, and ³H₅), from which radiative transitions occur.

In Pr³⁺:KBr, the excitation bands in the UV region (220-300 nm) correspond to the 4f → 5d transitions, which efficiently populate the emitting levels. nih.gov For Pr³⁺-doped silver halide crystals, excitation into the ¹G₄ level (at 1.06 μm) or the ³F₂ level (at 2.094 μm) has been used to generate mid-IR luminescence. spiedigitallibrary.org The linear dependence of the emission intensity on the excitation intensity in these studies indicates that the luminescence mechanism does not involve non-linear processes like cross-relaxation. optica.org

Luminescence Decay Dynamics and Quantum Yield Measurements

The investigation of luminescence decay dynamics and the determination of quantum yield are crucial for understanding the efficiency of light emission in praseodymium bromide systems. These parameters provide insights into the competition between radiative and non-radiative decay processes.

In praseodymium-doped silver bromide (Pr:AgBr) crystals, the luminescence decay time (τ) has been measured for various emission bands. At a temperature of 20 K, the decay time for the 540 nm emission band was found to be approximately 3.8 µs, while other emission bands exhibited a slightly longer decay time of about 4.2 µs. optica.org These decay times were observed to decrease as the temperature increased above 50 K. optica.org Similarly, in Pr-doped silver chloride bromide (Pr:AgCl₀.₇₇Br₀.₂₃) crystals at 20 K, the decay times for the 492 nm and 550 nm emission bands were measured to be 3.0 µs, while the 620 nm, 648 nm, 734 nm, and 910 nm bands had a decay time of 3.1 µs. optica.org

The quantum yield (η), which represents the ratio of emitted photons to absorbed photons, can be estimated using the measured decay time (τ_meas) and the calculated radiative decay time (τ_calc) through the relation η = τ_meas / τ_calc. optica.org For Pr:AgBr, the quantum yield for the 540 nm emission was determined to be 38%, while for the other emission bands, it was 15%. optica.org The temperature dependence of the quantum yield has also been studied, showing a decrease in quantum yield at higher temperatures, a phenomenon attributed to thermal quenching. optica.org For instance, in Pr:AgBr, the quantum yield of various luminescence bands was observed to decrease as the temperature rose, a behavior that can be modeled using an Arrhenius-type equation, suggesting a thermally activated non-radiative process. optica.org

In other host materials, such as praseodymium (III) β-diketonate and carboxylate chelates, the f-f emission of Pr³⁺ exhibits a low quantum yield, typically less than 0.2% for the ¹D₂ luminescence of Pr(TTA)₃·2H₂O in DMSO. researchgate.net This low efficiency is a known characteristic of many Pr³⁺ complexes.

The table below summarizes the luminescence decay times and quantum yields for different this compound systems.

| Host Material | Emission Wavelength (nm) | Temperature (K) | Decay Time (µs) | Quantum Yield (%) |

| AgBr | 540 | 20 | 3.8 | 38 |

| AgBr | 605, 630, 715, 910 | 20 | 4.2 | 15 |

| AgCl₀.₇₇Br₀.₂₃ | 492, 550 | 20 | 3.0 | - |

| AgCl₀.₇₇Br₀.₂₃ | 620, 648, 734, 910 | 20 | 3.1 | - |

| Pr(TTA)₃·2H₂O in DMSO | ¹D₂ emission | Room Temp. | - | <0.2 |

Cross-Relaxation and Energy Transfer Phenomena

Cross-relaxation is a specific type of energy transfer that occurs between identical ions, where an excited ion transfers part of its energy to a neighboring ion in the ground state, resulting in both ions ending up in intermediate excited states. acs.orgutwente.nl This process can lead to self-quenching of luminescence, where the emission from a higher energy level is reduced in favor of population of lower-lying levels. acs.org For instance, in Pr³⁺ systems, the ³P₀ level can be quenched by a cross-relaxation process that populates the ³H₆ and ¹D₂ levels. utwente.nl Subsequently, the ¹D₂ level can also be quenched through another cross-relaxation step, leading to population of the ¹G₄ and ³F₃ levels. utwente.nl The efficiency of cross-relaxation is highly dependent on the concentration of the active ions; higher concentrations lead to shorter inter-ionic distances, which facilitates this process. utwente.nl

Energy transfer can also occur between different types of ions, known as co-doping. In systems containing both thulium (Tm³⁺) and praseodymium (Pr³⁺) ions in a CsCdBr₃ host, energy transfer processes between these two ions have been systematically investigated. aps.org The formation of ion pairs in this host material allows for the isolation and detailed study of both cross-relaxation and upconversion processes. aps.org Another example is the energy transfer from Pr³⁺ 4f5d states to Ce³⁺ 5d states, which has been clearly identified in certain host crystals. researchgate.net This type of energy transfer can be utilized to sensitize the emission of the acceptor ion.

The dynamics of these energy transfer processes can be complex. They can be radiative, involving the emission and re-absorption of a photon, or non-radiative, mediated by multipolar interactions or exchange interactions. acs.org Non-radiative energy transfer is often the dominant mechanism in solids. acs.org The study of these phenomena is crucial for optimizing the performance of materials for applications such as lasers and phosphors, as they can either be detrimental (quenching) or beneficial (sensitization, upconversion).

Excited State Absorption (ESA) Investigations

Excited State Absorption (ESA) is a process where an ion already in an excited state absorbs another photon, promoting it to an even higher energy level. rp-photonics.com This phenomenon is particularly relevant in materials under high excitation intensity, such as in laser applications, and can significantly impact the efficiency of the desired emission by providing a competing depopulation channel for the excited state. rp-photonics.com

In praseodymium-doped materials, ESA has been studied to understand its influence on luminescence and laser performance. For instance, in Pr³⁺-doped LiLuF₄ single crystals, ESA spectra from the metastable ³P₀ and ¹D₂ levels to the 4f5d states have been measured. researchgate.net These studies revealed ESA cross-sections on the order of 10⁻¹⁸ cm². researchgate.net Such upconversion excitation into the 4f5d states can be used to generate broadband UV fluorescence. researchgate.net

Investigations into various Pr³⁺-doped oxide and fluoride (B91410) host materials have shown that the presence and strength of ESA can be highly dependent on the host lattice. uni-hamburg.de In some Pr³⁺-doped systems, emission measurements have shown distinct emission peaks that were not influenced by ESA, indicating that for certain transitions and host materials, ESA may not be a dominant loss mechanism. uni-hamburg.de Conversely, in other materials, ESA can be a significant factor. For example, in U³⁺-doped Cs₂NaYBr₆, upconversion due to ESA has been observed, whereas it is quenched by multiphonon relaxation in the chloride analogue. acs.org

The study of ESA is crucial for identifying potential laser transitions and for understanding the limitations of existing laser systems. Detailed spectroscopic investigations, including ESA measurements, are necessary to characterize new materials and determine their potential for laser operation. cuvillier.de For example, in the development of new laser crystals, ESA is considered alongside other processes like ground state absorption (GSA), emission, cross-relaxation, and multiphonon relaxation to build a comprehensive picture of the material's performance. cuvillier.de

Other Spectroscopic Characterization Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. wikipedia.org It provides detailed information about the electronic structure and local environment of paramagnetic species, such as certain lanthanide ions. wikipedia.org

For praseodymium, the trivalent ion (Pr³⁺) has a 4f² electronic configuration and is a non-Kramers ion, meaning it has an even number of unpaired electrons. nih.gov The EPR spectra of non-Kramers ions can be challenging to observe, and their detection often requires specific conditions, such as low temperatures. nih.gov In a study of Pr³⁺-doped potassium bromide (KBr) single crystals, an EPR spectrum was successfully recorded. nih.gov The spectrum exhibited two resonance signals at magnetic fields of 2895 and 3106 Gauss, corresponding to g-values of 2.32 and 2.16, respectively. nih.gov The observation of these signals confirms the presence of Pr³⁺ in a paramagnetic state within the KBr host lattice. nih.gov

In contrast, the tetravalent praseodymium ion (Pr⁴⁺) has a 4f¹ configuration and is a Kramers ion. EPR studies have been conducted on materials containing Pr⁴⁺, such as BaPrO₃. iaea.org In this case, EPR spectra of the praseodymium ion doped into a diamagnetic BaCeO₃ host could only be measured at the very low temperature of 4.2 K. iaea.org The complexity of the resulting spectra indicated intricate interactions within the crystal structure. iaea.org

The g-factor, a key parameter obtained from EPR spectra, provides insight into the magnetic moment of the unpaired electron and its interaction with the local crystal field. manchester.ac.uk The analysis of EPR spectra, including hyperfine coupling and zero-field splitting, can yield valuable information about the symmetry of the site occupied by the praseodymium ion and the nature of its bonding with surrounding ligands. manchester.ac.uk

Thermoluminescence (TL) Studies

Thermoluminescence (TL) is a technique that investigates the properties of a material by measuring the light emitted upon heating after it has been exposed to radiation. mdpi.com This phenomenon arises from the trapping of charge carriers (electrons and holes) at defect sites within the crystal lattice during irradiation. mdpi.com Subsequent heating provides the thermal energy necessary to release these trapped carriers, which then recombine with luminescent centers, resulting in light emission. researchgate.net The plot of emitted light intensity versus temperature is known as a glow curve.

In the context of this compound systems, TL studies provide valuable information about the presence and nature of trap states and their role in energy storage and release processes. Research on Pr³⁺-doped potassium bromide (KBr) has utilized TL to confirm the trivalent state of the praseodymium ion within the host material. nih.gov By analyzing the TL glow curve, researchers can determine important trap parameters, such as the trap depth (activation energy) and the frequency factor. nih.gov In the study of Pr³⁺:KBr, the trap parameters were calculated using Chen's peak shape method. nih.gov

The analysis of TL glow curves can be complex, but various methods have been developed to extract the trapping parameters. mdpi.com The shape and position of the glow peaks are related to the kinetics of the detrapping process. researchgate.net TL studies are often complemented by other techniques, such as photoluminescence and EPR, to build a comprehensive understanding of the defect structure and luminescence mechanisms in a material. nih.gov The information obtained from TL is particularly relevant for applications such as radiation dosimetry and persistent luminescence phosphors. mdpi.comacs.org

Terahertz and Raman Spectroscopy for Vibrational Modes

Terahertz (THz) and Raman spectroscopy are complementary techniques used to probe the low-frequency vibrational modes of materials, providing insights into their structural properties. mdpi.com The THz region of the electromagnetic spectrum (roughly 0.1 to 10 THz) corresponds to the energy of intermolecular vibrations, such as lattice or phonon modes in crystals. laserfocusworld.com Raman spectroscopy, which measures the inelastic scattering of light, can also access these low-frequency modes, often referred to as THz-Raman or low-frequency Raman. coherent.com

The vibrational modes in materials containing this compound are influenced by the masses of the ions and the strength of the bonds between them. The presence of a heavy atom like praseodymium can significantly affect the low-energy vibrational mode structure. laserfocusworld.com Studies on related lead-bromide perovskites have shown prominent Pb-Br stretching modes in the low-frequency Raman spectra. researchgate.net By analogy, Pr-Br vibrational modes would be expected in the low-frequency region of the spectra of this compound compounds.

Combining THz and Raman spectroscopy provides a more complete picture of the vibrational landscape of a material. mdpi.comresearchgate.net While THz spectroscopy directly measures the absorption of low-energy photons, Raman spectroscopy provides information about the polarizability changes during a vibration. researchgate.net These techniques are sensitive to the crystalline structure and can be used to identify different polymorphic forms of a compound, as different crystal packing arrangements will result in distinct lattice vibrations. laserfocusworld.com

In the study of complex materials, such as cocrystals involving this compound, THz and Raman spectroscopy can be used to characterize the formation of the new crystalline phase by identifying vibrational modes that are different from those of the starting materials. researchgate.net Density functional theory (DFT) calculations are often employed in conjunction with experimental spectra to simulate the vibrational modes and aid in their assignment. mdpi.comresearchgate.net

Diffuse Reflectance Spectroscopy for Band Gap Determination

Diffuse Reflectance Spectroscopy (DRS) is a powerful non-destructive technique used to determine the optical band gap of solid and powdered materials. isca.me This method is particularly advantageous for materials like this compound that are often synthesized or used in powdered or polycrystalline form, as it leverages the enhanced light scattering from these samples. isca.me The technique involves irradiating a sample with light of varying wavelengths and measuring the diffusely reflected light. The collected reflectance data can be converted into a value analogous to absorbance by using the Kubelka-Munk function, F(R). ung.si

The optical band gap (E_g) is then typically determined by constructing a Tauc plot. acs.org This involves plotting a function of the Kubelka-Munk data against the photon energy (hν). The relationship is given by the equation:

(F(R) * hν)^n = A(hν - E_g)

Where:

F(R) is the Kubelka-Munk function.

hν is the photon energy.

A is a proportionality constant.

n is a factor that depends on the nature of the electronic transition (n=2 for a direct allowed transition and n=1/2 for an indirect allowed transition).

By extrapolating the linear portion of the Tauc plot to the energy axis where the ordinate is zero, the band gap energy of the material can be determined. acs.orgresearchgate.net

While this is a standard method for characterizing semiconductor and insulator materials, detailed studies applying diffuse reflectance spectroscopy specifically to determine the band gap of pure this compound (PrBr₃) are not extensively documented in publicly available research. However, related optical spectroscopy investigations provide critical insights into its electronic structure.

Detailed Research Findings

Research on the optical properties of undoped PrBr₃ has identified a significant charge transfer (CT) band of the Pr³⁺ ion peaked at an energy of 5.04 eV. researchgate.net This charge transfer band, arising from the transition of an electron from a ligand (bromide) orbital to a 4f orbital of the praseodymium ion, is a key feature of the electronic structure and provides a direct measure of a significant energy gap in the material.

In studies of cerium-doped this compound (PrBr₃:Ce³⁺), optical spectroscopy revealed 4f-5d excitation bands of the Ce³⁺ dopant at 3.78, 3.98, 4.15, 4.31, and 4.48 eV at 10 K. researchgate.net While these are characteristic of the dopant ion, their position and the quenching of Ce³⁺ emission are influenced by the electronic structure of the PrBr₃ host lattice. researchgate.net

For context, the application of DRS to other praseodymium compounds, such as its oxides, demonstrates the sensitivity of the band gap to stoichiometry and crystal structure. For instance, single crystalline praseodymium oxide layers exhibit varying band gaps: hexagonal Pr₂O₃ has a band gap of 4.1 ± 0.1 eV, while cubic Pr₂O₃ and cubic PrO₂ have band gaps of 3.7 ± 0.1 eV and 4.5 ± 0.1 eV, respectively. aip.org These findings underscore how the electronic properties within praseodymium-based systems are intricately linked to their specific composition and atomic arrangement.

The table below summarizes the key energy gap value identified for this compound from optical spectroscopy.

Interactive Data Table: Energy Gap of this compound

| Compound Name | Observed Feature | Energy (eV) | Measurement Technique |

| This compound | Pr³⁺ Charge Transfer Band | 5.04 | Optical Spectroscopy |

The following table lists the band gaps of various praseodymium oxides, determined using spectroscopic methods, to illustrate the range of values for related compounds.

Interactive Data Table: Band Gaps of Praseodymium Oxides

| Compound Name | Crystal Structure | Band Gap (eV) |

| Hexagonal Praseodymium Oxide | Hexagonal | 4.1 ± 0.1 |

| Cubic Praseodymium Oxide | Cubic | 3.7 ± 0.1 |

| Cubic Praseodymium Dioxide | Cubic | 4.5 ± 0.1 |

Computational and Theoretical Investigations of Praseodymium Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of materials at the atomic level. scispace.com This theoretical framework allows for the calculation of a material's electronic structure, which in turn can be used to predict a variety of physical and chemical properties. scispace.comyoutube.com For praseodymium bromide (PrBr₃), DFT calculations provide valuable insights into its fundamental characteristics.

Defect Equilibrium and Non-Stoichiometry Modeling

Computational modeling, including DFT, plays a crucial role in understanding defect equilibrium and non-stoichiometry in materials like this compound. annualreviews.orgmit.eduresearchgate.netmdpi.com Defects, such as vacancies and interstitials, are present in all real crystals and can significantly influence their properties. researchgate.netsci-hub.sed-nb.info DFT can be used to calculate the formation energies of these defects, which is a key parameter in determining their equilibrium concentrations. sci-hub.se

The process typically involves creating a supercell of the crystal, introducing a defect, and then calculating the total energy of the system. sci-hub.se By comparing this energy to that of a perfect crystal, the defect formation energy can be determined. sci-hub.se This information can then be used in thermodynamic models to predict how the defect concentrations change with temperature and the chemical environment, such as the partial pressure of a component gas. mit.edumdpi.com

For example, in the praseodymium-cerium oxide system, a defect equilibrium model based on DFT calculations and experimental data was developed to describe the oxygen non-stoichiometry. mit.edumdpi.com This model considered various defect reactions, including the reduction of Pr⁴⁺ to Pr³⁺ and the formation of oxygen vacancies. mit.edu While specific studies on this compound are not detailed in the provided results, the established methodologies for modeling defect equilibria in other praseodymium-containing compounds are directly transferable. annualreviews.orgmit.eduresearchgate.netmdpi.com

Conformational Analysis and Intermolecular Interactions

DFT calculations are also a valuable tool for performing conformational analysis and studying intermolecular interactions. rsc.orgnih.gov This is particularly relevant for understanding how this compound might interact with other molecules, for instance, in a complex or a solution. DFT can be used to calculate the interaction energies between molecules and to identify the most stable geometric arrangements. rsc.orgnih.gov

The accuracy of these calculations is highly dependent on the choice of the DFT functional and the inclusion of dispersion corrections, which account for the weak van der Waals forces that are crucial for intermolecular interactions. rsc.orgnih.gov Studies on various molecular dimers have shown that no single combination of functional and dispersion correction method is universally accurate for all systems. rsc.org

In the context of this compound, such calculations could be used to understand its interaction with solvent molecules or to explore the structure of complex materials containing the PrBr₃ unit. For example, DFT has been used to study the structure of a praseodymium-containing endohedral fullerene, revealing the distances between the praseodymium ion and the surrounding carbon and nitrogen atoms. researchgate.net This demonstrates the power of DFT to elucidate the detailed three-dimensional arrangement of atoms in complex systems.

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate method for studying the electronic structure of materials. idu.ac.id These methods are particularly important for understanding the complex electronic behavior of lanthanide ions like Pr³⁺.

Excited State Calculations and Energy Level Structure of Pr³⁺

Ab initio methods are essential for calculating the excited state energies and determining the energy level structure of the Pr³⁺ ion in different host materials. researchgate.netresearchgate.net The luminescence properties of Pr³⁺ are determined by transitions between its various electronic energy levels, which arise from the 4f² electronic configuration. researchgate.netoptica.orgnih.govresearchgate.net

These calculations can predict the energies of the 4f² and 4f¹5d¹ configurations of the Pr³⁺ ion. researchgate.net The interaction with the crystal field of the host material, such as this compound, splits these energy levels. Ab initio calculations can model this crystal-field splitting. researchgate.net For example, in Pr³⁺-doped Lu₂O₃, ab initio embedded cluster calculations were used to investigate the energy levels and the mechanism of non-radiative relaxation. researchgate.net

The results of these calculations can be compared with experimental spectroscopic data, such as absorption and emission spectra, to validate the theoretical model and gain a deeper understanding of the material's optical properties. optica.orgnist.gov For instance, the energy level scheme constructed from ab initio calculations for rare-earth doped LaSi₃N₅ showed good agreement with experimental data, demonstrating the reliability of the computational approach. arxiv.org

Below is an interactive table summarizing some of the calculated and experimental energy level transitions for the Pr³⁺ ion in different environments.

| Transition | Host Material | Calculated/Experimental Energy (cm⁻¹) | Reference |

| ³P₂ → ³H₆ | KBr | 17730 (Emission) | nih.gov |

| ³P₀ → ³H₆ | KBr | 16556 (Emission) | nih.gov |

| ¹D₂ → ³H₄ | KBr | 13869 (Emission) | nih.gov |

| ³P₀ → ³F₂ | KBr | 15174 (Emission) | nih.gov |

| 4f² → 4f¹5d¹ | Lu₂O₃ | > 9300 (Calculated) | researchgate.net |

Crystal Field Level Determination and Magnetic Anisotropy

The local environment surrounding the Pr³⁺ ion in a crystal lattice dictates the splitting of its electronic energy levels, a phenomenon described by Crystal Field (CF) theory. aps.org Computational methods are essential for determining these crystal field levels and understanding the resulting magnetic anisotropy.

Ab initio calculations, combining density-functional theory with dynamical mean-field theory, have been used to construct realistic magnetic Hamiltonians for elemental praseodymium. paperswithcode.comarxiv.org These models are crucial for determining the crystal field potential. paperswithcode.com For praseodymium, calculations predict a singlet crystal-field ground state for the Pr³⁺ ion (4f² configuration), which is energetically well-separated from the excited magnetic doublet states. paperswithcode.comarxiv.org This singlet ground state is the primary reason for the unusual non-magnetic nature of elemental praseodymium at low temperatures. paperswithcode.comarxiv.org The energy gap to the first excited state, influenced by the CF splitting, is a key parameter. Intersite exchange interactions, also calculated from first principles, are generally found to be insufficient to overcome this gap and induce magnetic order. paperswithcode.comarxiv.org

The magnetic anisotropy, which is the directional dependence of a material's magnetic properties, is a direct consequence of the crystal field and spin-orbit coupling. In praseodymium compounds, the strong Ising-type anisotropy is a common feature, which can be investigated using techniques like inelastic neutron scattering and then modeled computationally. aip.org Theoretical models can map the magnetic anisotropy as a function of the distortion of the local coordination environment (the PrBr₉ polyhedra in PrBr₃), providing insights into how structural changes influence magnetic behavior. aip.orgresearchgate.net

Table 1: Theoretical Approaches to Crystal Field and Magnetic Properties of Praseodymium Systems

| Computational Method | Property Investigated | Key Findings for Praseodymium |

|---|---|---|

| DFT + DMFT | Crystal Field Potential, Exchange Interactions | Predicts a singlet ground state, explaining the lack of magnetic order. paperswithcode.comarxiv.org |

| Point-Charge Calculations | Magnetic Anisotropy vs. Structural Distortion | Demonstrates the predominance of Ising-like anisotropy. aip.org |

Evaluation of Structural Relaxations upon Electronic Transitions

When a praseodymium ion absorbs a photon and an electron is promoted to a higher energy level (an electronic transition), the surrounding atoms in the crystal lattice may rearrange to accommodate this new electronic configuration. This process is known as structural relaxation. Computational studies are vital for understanding the nature and magnitude of these relaxations.

Ab initio methods are employed to study the structural relaxation effects on the energy of electronic transitions, such as the 4f-5d transitions. researchgate.net These calculations can create configuration coordinate diagrams, which plot the energy of the ground and excited states as a function of a specific structural coordinate. google.com From these diagrams, key parameters like the vertical excitation energy (Franck-Condon principle) and the relaxation energy associated with the excited state can be extracted. google.com

For lanthanide-doped materials, multiconfigurational ab initio embedded cluster calculations have been successfully used to explore the 4fⁿ and 4fⁿ⁻¹5d¹ excited states. google.com By calculating the potential energy surfaces of the donor and acceptor ions in different oxidation states, researchers can model the structural changes associated with processes like metal-to-metal charge transfer, which are a form of electronic transition. google.com These studies show that the structural properties of the ion in the host material are critical for predicting the resulting optical properties. google.com While specific studies on PrBr₃ are not abundant, the methodologies developed for other lanthanide halides and oxides are directly applicable. researchgate.netresearchgate.net

Prediction of Stability for Higher Oxidation States of Praseodymium

While praseodymium is most stable in the +3 oxidation state, theoretical calculations have been instrumental in predicting and understanding the existence of higher oxidation states, such as +4 and the exceptionally rare +5. researchgate.net

Computational chemistry, particularly density functional theory (DFT), has been used to investigate the stability of various candidate compounds containing pentavalent praseodymium. chemrxiv.org Relativistic DFT calculations, including spin-orbit coupling effects, have proposed species such as PrF₄⁺, PrO₂F₂⁻, and PrOF₂⁺ as potential candidates for stable Pr(V) compounds. chemrxiv.org These theoretical studies not only predict stability but also identify potential challenges in synthesis, such as high reactivity due to large electron affinity. chemrxiv.org

The synthesis of a molecular complex containing Pr(IV) was supported by theoretical modeling of its electronic structure and redox potential. researchgate.net More recently, the first molecular complex of praseodymium in the formal +5 oxidation state was synthesized and characterized. nih.gov This groundbreaking achievement was heavily reliant on theoretical methods, including DFT and multireference wavefunction-based calculations. nih.gov These studies indicated a highly multiconfigurational, singlet ground state for the [Pr⁵⁺] complex, highlighting the unique electronic structure that an inverted ligand field can create. nih.gov

Table 2: Predicted and Characterized Higher Oxidation State Praseodymium Species

| Oxidation State | Species | Method of Investigation | Status |

|---|---|---|---|

| +4 | [Pr(OSiPh₃)₄(MeCN)₂] | Synthesis, Spectroscopy, DFT | Synthesized and Characterized |

| +4 | PrO₂ | Synthesis, Spectroscopy, Quantum Chemistry | Characterized in gas phase/matrix |

| +5 | [PrO₂(NO₃)₂]⁻ | Mass Spectrometry, Ab initio computations | Identified in gas phase |

| +5 | PrF₄⁺, PrO₂F₂⁻, PrOF₂⁺ | Relativistic DFT | Theoretically Predicted chemrxiv.org |

Advanced Computational Methodologies

The complex electronic structure of praseodymium, arising from its partially filled 4f shell with strong electron correlation and spin-orbit coupling effects, necessitates the use of advanced computational methodologies beyond standard DFT.

Multi-Reference Methods (e.g., CASSCF, NEVPT2) for Correlated Electron Systems

For lanthanide systems where electrons in the 4f orbitals are strongly correlated, single-reference methods like DFT can be inadequate. Multi-reference methods are required to obtain a correct description of the electronic structure.

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful technique for generating a qualitatively correct zeroth-order wavefunction that accounts for static electron correlation. acs.org This involves selecting a subset of electrons and orbitals (the "active space"), typically the 4f electrons and 4f orbitals for lanthanides, and solving the Schrödinger equation exactly within that space. acs.org

However, CASSCF often neglects a significant portion of the electron correlation, known as dynamic correlation. To account for this, the CASSCF wavefunction is used as a reference for a subsequent perturbation theory calculation. N-Electron Valence state Perturbation Theory (NEVPT2) is a robust second-order perturbation method that is largely free from issues like intruder states that can plague other similar methods. researchgate.net The combination of CASSCF with NEVPT2 (CASSCF/NEVPT2) has become a state-of-the-art approach for accurately calculating the electronic states and properties of lanthanide complexes, including those of praseodymium. researchgate.netnih.gov This methodology has been successfully applied to interpret the electronic structure and magnetic properties of various lanthanide compounds. nih.gov

Simulations of Magnetic Properties and Spectroscopic Parameters (e.g., SlothPy)

To bridge the gap between raw ab initio calculation results and experimental observables, specialized simulation software is employed. SlothPy is an open-source Python library designed specifically for this purpose in the field of molecular magnetism.

SlothPy takes the output from quantum chemistry packages that have performed, for example, CASSCF/NEVPT2 calculations on a lanthanide complex. It then uses this first-principles data to simulate a wide range of physical properties. These simulations include:

Magnetic Properties: It can calculate and visualize the temperature and field dependence of magnetization and magnetic susceptibility. It can also represent the anisotropy of these properties in 3D plots, providing a clear picture of the magnetic behavior.

Spectroscopic Parameters: The software can simulate spectroscopic data, such as light absorption and emission bands, based on the calculated electronic structure.

Analysis of Relaxation Mechanisms: By combining computational results with experimental data, SlothPy helps to unravel the complex magnetic relaxation processes in single-molecule magnets, such as distinguishing between quantum tunneling and phonon-assisted mechanisms. chemrxiv.org

This tool enhances the utility of ab initio calculations by making it more convenient to simulate and interpret the complex magnetic and spectroscopic phenomena characteristic of lanthanide compounds like this compound.

Molecular Dynamics Simulations (Potential for PrBr₃-related systems)

While quantum mechanical calculations are excellent for detailing electronic structure, Molecular Dynamics (MD) simulations are powerful for exploring the structural and dynamic properties of materials on longer time and length scales. MD simulates the movement of atoms and molecules over time by numerically solving Newton's equations of motion.

For PrBr₃-related systems, MD simulations offer significant potential, although specific studies on crystalline PrBr₃ may be limited. The potential applications are evident from studies on related systems:

Molten Salts: MD simulations have been used to study the structure and dynamics of molten lanthanide halides, such as UCl₃. arxiv.org Similar simulations on molten PrBr₃ could reveal details about the local coordination environment, the formation of complex ions, and transport properties like viscosity and conductivity.

Doped Glasses: MD simulations based on density functional tight-binding methods have been used to analyze the effect of praseodymium composition on structural transitions and volume changes in borate (B1201080) glasses. nih.gov This shows the potential for MD to model how Pr³⁺ ions incorporate into a host matrix and influence its structural properties.